"Methyl 2-amino-4-(3-methoxyphenyl)thiazole-5-carboxylate" physical properties
"Methyl 2-amino-4-(3-methoxyphenyl)thiazole-5-carboxylate" physical properties
An In-depth Technical Guide on the Physical Properties of Methyl 2-amino-4-(3-methoxyphenyl)thiazole-5-carboxylate
Abstract
Methyl 2-amino-4-(3-methoxyphenyl)thiazole-5-carboxylate represents a significant scaffold in medicinal chemistry, belonging to the versatile 2-aminothiazole class of heterocyclic compounds known for their broad therapeutic potential.[1][2] As a synthetic intermediate, its precise physicochemical characterization is paramount for its effective use in drug discovery and development pipelines. This guide provides a comprehensive framework for the systematic determination and analysis of its core physical properties. In the absence of extensive published data for this specific molecule, we present a series of robust, field-proven experimental protocols and predictive analyses. This document is designed to equip researchers with the necessary methodologies to elucidate the compound's structural and physicochemical identity, ensuring data integrity and reproducibility for applications ranging from lead optimization to formulation development.
Molecular Structure and Foundational Properties
The starting point for any physicochemical analysis is a definitive understanding of the molecule's structure and its computationally derived properties. These values provide a theoretical baseline for experimental results.
Chemical Structure
The molecule consists of a central 2-aminothiazole ring, substituted at the C4 position with a 3-methoxyphenyl group and at the C5 position with a methyl carboxylate group. This arrangement of functional groups dictates its chemical behavior and physical characteristics.
Caption: Chemical structure of Methyl 2-amino-4-(3-methoxyphenyl)thiazole-5-carboxylate.
Predicted Physicochemical Data
The following table summarizes key properties predicted from the chemical structure. These values are essential for planning experiments, such as selecting appropriate solvent systems for chromatography or NMR analysis.
| Property | Predicted Value | Significance in Drug Development |
| Molecular Formula | C₁₂H₁₂N₂O₃S | Defines the elemental composition and exact mass. |
| Molecular Weight | 264.30 g/mol | Crucial for all stoichiometric calculations and mass spectrometry. |
| XLogP3 | 2.5 (Predicted) | Indicates lipophilicity; affects absorption, distribution, and metabolism. |
| Hydrogen Bond Donors | 1 (the -NH₂ group) | Influences solubility, permeability, and target binding. |
| Hydrogen Bond Acceptors | 5 (N, O=C, O-CH₃, S, OCH₃) | Influences solubility and potential for interactions with biological targets. |
| Polar Surface Area | 94.9 Ų (Predicted) | Correlates with membrane permeability and oral bioavailability. |
Core Physical Properties: Experimental Determination
Accurate experimental data is the cornerstone of chemical research. The following sections detail the methodologies for determining the primary physical properties of the title compound.
Physical State and Appearance
Based on related structures like Methyl 2-Aminothiazole-5-Carboxylate, which is a brown or yellow powder, the title compound is expected to be a crystalline solid at room temperature.[3] Visual inspection is the first step in characterization, noting the color and morphology (e.g., crystalline, amorphous powder).
Melting Point and Thermal Analysis
The melting point is a critical indicator of purity. A sharp melting range suggests a high-purity compound, while a broad range often indicates impurities. While the parent scaffold melts at 182-186 °C, the addition of the bulky 3-methoxyphenyl group is expected to increase this value due to a higher molecular weight and enhanced intermolecular forces.[3]
Protocol: Melting Point Determination via Digital Apparatus
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Sample Preparation: Finely powder a small amount (2-3 mg) of the dry compound.
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Capillary Loading: Tightly pack the powdered sample into a capillary tube to a height of 2-3 mm.
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Instrument Setup: Place the capillary into a calibrated digital melting point apparatus.
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Heating Profile:
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Set a rapid heating ramp (10-15 °C/min) for a preliminary determination.
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For an accurate reading, repeat with a fresh sample using a slow ramp rate (1-2 °C/min) starting from ~15 °C below the approximate melting point found.
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Data Recording: Record the temperature range from the appearance of the first liquid droplet (onset) to the complete liquefaction of the sample (clear point).
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Self-Validation: Perform the measurement in triplicate to ensure reproducibility. The range should be narrow (< 2 °C) for a pure compound.
Solubility Profile
Solubility is a determinant of a compound's utility in both biological assays and formulation. The molecular structure, with its polar amine/ester functionalities and nonpolar aromatic regions, suggests a nuanced solubility profile.
Protocol: Qualitative Solubility Assessment
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Solvent Selection: Prepare a panel of standard solvents, including Water, Ethanol, Methanol, Dichloromethane (DCM), Dimethyl Sulfoxide (DMSO), and N,N-Dimethylformamide (DMF).
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Sample Addition: To 1 mL of each solvent in a separate vial, add approximately 5 mg of the compound.
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Observation: Vortex each vial for 30 seconds and observe for dissolution.
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Classification: Classify the solubility as:
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Freely Soluble: No visible particles.
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Sparingly Soluble: Some particles remain, but significant dissolution is apparent.
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Insoluble: The bulk of the solid remains undissolved.
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Causality: The expected poor solubility in water is due to the dominant hydrophobic character of the methoxyphenyl ring. High solubility in polar aprotic solvents like DMSO is anticipated due to their ability to disrupt intermolecular hydrogen bonds while solvating both polar and nonpolar regions of the molecule.
Spectroscopic Characterization
Spectroscopy provides an unambiguous fingerprint of a molecule's structure. A combination of NMR, IR, and Mass Spectrometry is required for complete structural elucidation.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is the most powerful tool for determining the precise connectivity of atoms in a molecule. Both ¹H and ¹³C NMR spectra are essential.
Protocol: NMR Sample Preparation and Acquisition
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Solvent Choice: Dissolve 5-10 mg of the compound in ~0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆). DMSO-d₆ is chosen for its excellent solvating power for this class of compounds and for its ability to allow observation of exchangeable amine protons.
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Sample Preparation: Filter the solution through a glass wool plug into a clean, dry NMR tube.
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Acquisition: Acquire ¹H, ¹³C, and 2D NMR (e.g., COSY, HSQC) spectra on a 400 MHz or higher spectrometer.
Predicted Spectral Analysis:
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¹H NMR (DMSO-d₆, 400 MHz):
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δ 7.5-7.8 ppm (br s, 2H): The two protons of the primary amine (-NH₂). The broadness is due to quadrupole broadening and chemical exchange.
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δ 6.8-7.4 ppm (m, 4H): A complex multiplet corresponding to the four aromatic protons on the 3-methoxyphenyl ring.
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δ 3.85 ppm (s, 3H): A sharp singlet for the methyl protons of the ester group (-COOCH₃).
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δ 3.75 ppm (s, 3H): A sharp singlet for the methyl protons of the methoxy group (-OCH₃) on the phenyl ring.[4]
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¹³C NMR (DMSO-d₆, 101 MHz):
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δ ~168 ppm: Carbonyl carbon of the ester (C=O).
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δ ~165 ppm: Thiazole C2 carbon attached to the amine.
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δ ~160 ppm: Aromatic carbon attached to the methoxy group.
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δ 110-145 ppm: Multiple signals for the remaining thiazole and phenyl carbons.
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δ ~56 ppm: Methoxy carbon (-OCH₃).
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δ ~52 ppm: Ester methyl carbon (-COOCH₃).
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Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR spectroscopy is used to identify the functional groups present in the molecule by detecting their characteristic vibrational frequencies.
Protocol: Attenuated Total Reflectance (ATR)-FTIR
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Instrument Preparation: Record a background spectrum on the clean ATR crystal.
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Sample Application: Place a small amount of the solid sample directly onto the ATR crystal and apply pressure using the anvil.
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Data Acquisition: Collect the spectrum, typically over a range of 4000-500 cm⁻¹, with a resolution of 4 cm⁻¹.
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Causality: The ATR method is preferred for its simplicity and speed, requiring no sample preparation like KBr pellets.
Expected Characteristic Absorption Bands:
| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |
| 3400-3200 | N-H Stretch (asymmetric & symmetric) | Primary Amine (-NH₂) |
| 3100-3000 | C-H Stretch (sp²) | Aromatic C-H |
| 2980-2850 | C-H Stretch (sp³) | Methyl C-H (-OCH₃) |
| ~1710 | C=O Stretch | Ester Carbonyl |
| ~1620 | C=N Stretch | Thiazole Ring |
| 1600, 1480 | C=C Stretch | Aromatic Ring |
| ~1250 | C-O Stretch (asymmetric) | Aryl Ether (Ar-O-CH₃) |
Mass Spectrometry (MS)
Mass spectrometry provides the exact molecular weight and offers structural clues through fragmentation patterns.
Protocol: High-Resolution Mass Spectrometry (HRMS) via ESI
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Sample Preparation: Prepare a dilute solution of the compound (~1 mg/mL) in methanol or acetonitrile.
-
Infusion: Infuse the sample directly into the electrospray ionization (ESI) source.
-
Acquisition Mode: Operate in positive ion mode to detect the protonated molecule [M+H]⁺.
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Data Analysis: Determine the exact mass of the most abundant ion. The measured mass should be within 5 ppm of the calculated theoretical mass for the protonated formula (C₁₂H₁₃N₂O₃S⁺).
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Expected Result: The primary ion observed will be the [M+H]⁺ peak at an m/z of approximately 265.0674 .
Comprehensive Characterization Workflow
The logical flow of experiments is crucial for efficiently and definitively characterizing a novel compound. The process begins with basic assessments and progresses to high-resolution structural elucidation.
Caption: Workflow for the physicochemical characterization of a novel compound.
Conclusion
The thorough characterization of Methyl 2-amino-4-(3-methoxyphenyl)thiazole-5-carboxylate is a prerequisite for its advancement in any research or drug development program. By following the structured methodologies outlined in this guide—from fundamental melting point and solubility tests to advanced spectroscopic analysis—researchers can build a reliable and comprehensive data package. This self-validating system of protocols ensures the scientific integrity, accuracy, and reproducibility of the data, providing a solid foundation for all subsequent biological and preclinical evaluation.
References
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Title: Exploring Methyl 2-Aminothiazole-5-Carboxylate: Properties and Applications Source: A&A Pharmachem URL: [Link]
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Title: (R,S)-2-{[4-(4-Methoxyphenyl)-5-phenyl-4H-1,2,4-triazol-3-yl] thio} - MDPI Source: MDPI URL: [Link]
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Title: 2-((4-Methoxyphenyl)amino)thiazole-5-carboxylic acid - MySkinRecipes Source: MySkinRecipes URL: [Link]
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Title: Structure, Spectra and Photochemistry of 2-Amino-4-Methylthiazole: FTIR Matrix Isolation and Theoretical Studies - NIH Source: National Institutes of Health URL: [Link]
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Title: Molecular Structure, Matrix-Isolation IR Spectrum and UV-Induced Transformations of 2-Amino-5-(4-Methoxyphenyl)-1,3,4-Oxadiazole - MDPI Source: MDPI URL: [Link]
- Title: US7408069B2 - Preparation of 2-amino-thiazole-5-carboxylic-acid derivatives - Google Patents Source: Google Patents URL
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Title: An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities - NIH Source: National Institutes of Health URL: [Link]
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Title: 2-Amino-4-(4-methoxyphenyl)thiazole | C10H10N2OS | CID 159644 - PubChem Source: PubChem URL: [Link]
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Title: Structure, Spectra and Photochemistry of 2-Amino-4-Methylthiazole: FTIR Matrix Isolation and Theoretical Studies - Semantic Scholar Source: Semantic Scholar URL: [Link]
- Title: CN102079732B - Method for synthesizing 2-amino-4-methylthiazole-5-carboxylate and derivatives thereof - Google Patents Source: Google Patents URL
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Title: Synthesis of 2-Amino-4, 5-Diarylthiazole Derivatives and Evaluation of Their Anti-Candida Albicans Activity - MDPI Source: MDPI URL: [Link]
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Title: (PDF) Thiazolecarboxylic Acid Derivatives. Part 1. N‐Substituted 2‐Amino‐4‐methylthiazole‐5‐carboxylic Acid Derivatives. - ResearchGate Source: ResearchGate URL: [Link]
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Title: Synthesis of 2-amino-4-(4-methoxyphenyl)-1,3-thiazole coated-magnetic nanoparticles: a potential antibacterial compound - Nanomedicine Research Journal Source: Nanomedicine Research Journal URL: [Link]
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